molecular formula C12H18BrClN2O B1487821 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220038-33-4

2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No.: B1487821
CAS No.: 1220038-33-4
M. Wt: 321.64 g/mol
InChI Key: CVRMWWRTKLWEBT-UHFFFAOYSA-N
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Description

2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a brominated pyridine derivative with a piperidine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dibromopyridine and 2-(4-piperidinyl)ethanol.

  • Reaction Steps: The piperidine group is introduced via nucleophilic substitution, followed by bromination at the 2-position of the pyridine ring.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified using crystallization or column chromatography to achieve high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide.

  • Reduction: Reduction of the bromine atom can yield 2-hydroxy-6-[2-(4-piperidinyl)ethoxy]pyridine.

  • Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles are introduced using bases like triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Major Products Formed:

  • Pyridine N-oxide: Formed by oxidation of the pyridine ring.

  • 2-Hydroxy Derivative: Resulting from the reduction of the bromine atom.

  • Substituted Pyridines: Various nucleophiles can replace the bromine atom, leading to a range of substituted pyridines.

Scientific Research Applications

2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-6-(piperidin-1-yl)pyridine: Similar structure but lacks the ethoxy group.

  • 2-Bromo-6-methylpyridine: A simpler bromopyridine derivative without the piperidine moiety.

Uniqueness: 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is unique due to its combination of bromine and piperidine groups, which can offer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRMWWRTKLWEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-33-4
Record name Pyridine, 2-bromo-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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